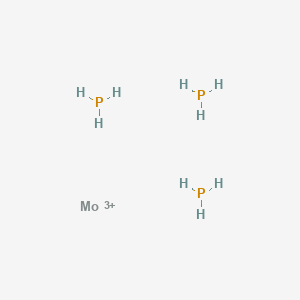
Molybdenum(3+);phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum(3+);phosphane is a coordination compound that involves the interaction between molybdenum ions and phosphane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum(3+);phosphane typically involves the reaction of molybdenum trichloride with phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The molybdenum trichloride is dissolved in a suitable solvent, such as tetrahydrofuran, and then the phosphane ligand is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Molybdenum(3+);phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of different phosphane ligands or other coordinating molecules.
Major Products:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Molybdenum(3+);phosphane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and nanomaterials.
Mechanism of Action
The mechanism of action of molybdenum(3+);phosphane involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, while the phosphane ligands modulate the electronic properties of the complex. This coordination allows for efficient transfer of electrons and activation of substrates, leading to the desired chemical reactions.
Comparison with Similar Compounds
- Molybdenum(3+);carbonyl complexes
- Molybdenum(3+);nitrosyl complexes
- Molybdenum(3+);halide complexes
Comparison: Molybdenum(3+);phosphane is unique due to the presence of phosphane ligands, which provide distinct electronic and steric properties compared to other ligands such as carbonyl or nitrosyl. This uniqueness allows for different reactivity and selectivity in catalytic applications. Additionally, phosphane ligands can be easily modified to tune the properties of the complex, making this compound a versatile compound in coordination chemistry.
Properties
CAS No. |
663941-51-3 |
|---|---|
Molecular Formula |
H9MoP3+3 |
Molecular Weight |
197.94 g/mol |
IUPAC Name |
molybdenum(3+);phosphane |
InChI |
InChI=1S/Mo.3H3P/h;3*1H3/q+3;;; |
InChI Key |
NHDGSZYPAWZEFV-UHFFFAOYSA-N |
Canonical SMILES |
P.P.P.[Mo+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
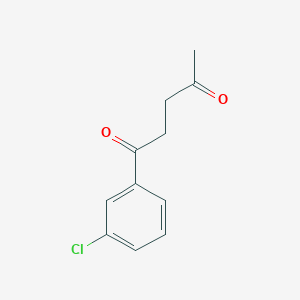

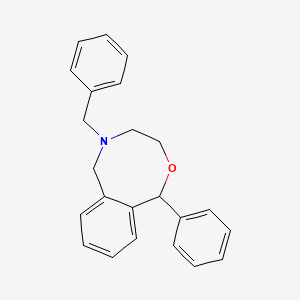
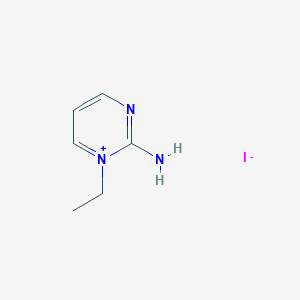

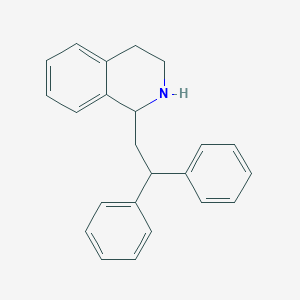
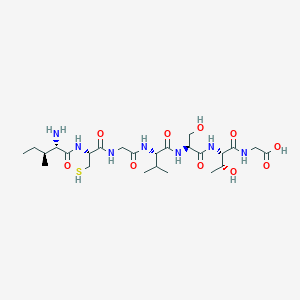
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
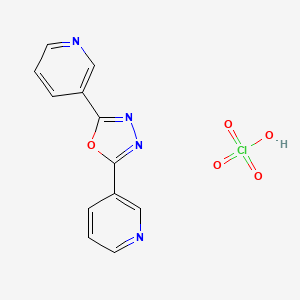
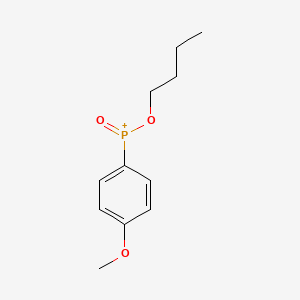
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
